molecular formula C5H11NO2 B3390377 2-Methoxymorpholine CAS No. 98137-53-2

2-Methoxymorpholine

Cat. No.: B3390377
CAS No.: 98137-53-2
M. Wt: 117.15 g/mol
InChI Key: WODGULJMZNRBMG-UHFFFAOYSA-N
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Description

2-Methoxymorpholine is an organic compound with the molecular formula C5H11NO2. It is a derivative of morpholine, where a methoxy group is substituted at the second position of the morpholine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxymorpholine can be synthesized through several methods. One common method involves the reaction of morpholine with methanol in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of morpholine is replaced by a methoxy group .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The reaction conditions typically involve elevated temperatures and pressures to accelerate the reaction rate. The product is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxymorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxymorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: It is employed in the production of agrochemicals and polymers.

Comparison with Similar Compounds

Uniqueness: 2-Methoxymorpholine is unique due to its methoxy group, which imparts distinct chemical and physical properties. This substitution enhances its reactivity and solubility in organic solvents, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-methoxymorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-7-5-4-6-2-3-8-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODGULJMZNRBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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